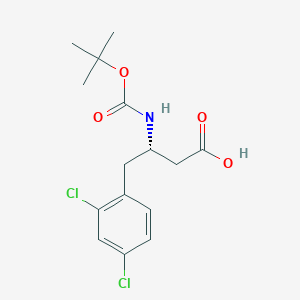

Boc-(S)-3-Amino-4-(2,4-dichloro-phenyl)-butyric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Boc-(S)-3-Amino-4-(2,4-dichloro-phenyl)-butyric acid” is a chemical compound that is likely to be used in organic chemistry . It’s a derivative of 2,4-Dichlorophenylacetic acid , which is an organic building block .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of 2,4-dichloroacetophenone involves acylation, hydrolysis, washing, distillation, and crystallization . The synthesis of anti-depressant molecules, which may have similar structures, often involves metal-catalyzed reactions .Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its name and the structures of similar compounds. For example, 2,4-Dichlorophenylacetic acid has a linear formula of Cl2C6H3CH2CO2H .Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on its specific structure and the conditions under which it is reacted. Similar compounds, such as 2,4-dichloroacetophenone, undergo reactions like acylation, hydrolysis, washing, distillation, and crystallization .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from similar compounds. For instance, 2,4-Dichlorophenylacetic acid is a solid with a melting point of 129-131 °C .Applications De Recherche Scientifique

N-tert-Butoxycarbonylation of Amines : This process, using H3PW12O40 as a catalyst, is efficient for N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate. N-Boc-protected amino acids, like Boc-(S)-3-Amino-4-(2,4-dichloro-phenyl)-butyric acid, are crucial for peptide synthesis due to their resistance to racemization (Heydari et al., 2007).

Synthesis of Tert-butyl Esters of N-protected Amino Acids : Tert-butyl fluorocarbonate (Boc-F) is effectively used for synthesizing tert-butyl esters of N-protected amino acids, a process that occurs under mild conditions at room temperature (Loffet et al., 1989).

Asymmetric Synthesis of Cyclic α-amino acids : Enantiomerically pure glycine derivatives like tert-butyl (S)-2-(tert-butyl)-3-methyl-4-oxo-1-imidazolidinecarboxylate (Boc-BMI) react with specific compounds to produce cyclic α-amino acids such as (S)-baikiain and (S)-4-methylene proline (Mazon & Nájera, 1997).

Synthesis of Syn- and Anti-1,2-amino Alcohols : N-t-Butyloxycarbonyl (Boc) substituted cis-2-phenyl-3-aminooxetanes undergo ring expansion to oxazolidinones upon treatment with trifluoroacetic acid, leading to the synthesis of important syn- and anti-1,2-amino alcohols (Bach & Schröder, 1997).

Efficient Synthesis of 3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric Acid : This synthesis from L-methionine involves multiple steps including amino protection, reduction, hydroxyl derivation, cyclization, and oxidation. It highlights the versatility of Boc-protected amino acids in complex organic syntheses (Pan et al., 2015).

Mécanisme D'action

Target of Action

Boc-(S)-3-Amino-4-(2,4-dichloro-phenyl)-butyric acid is a compound that has been associated with the field of medicinal chemistry, particularly in the synthesis of antidepressant molecules . The primary targets of this compound are likely to be the neurotransmitter systems in the central nervous system (CNS), specifically the noradrenergic, dopaminergic, and serotonergic systems . These systems play a crucial role in mood regulation and are often the target of antidepressant drugs .

Mode of Action

Given its association with antidepressant molecules, it may interact with its targets by modulating the release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the cns . This could result in the alleviation of depressive symptoms and an enhancement in the quality of life for individuals with moderate to severe depression .

Biochemical Pathways

The compound’s interaction with the neurotransmitter systems could affect several biochemical pathways. For instance, it might influence the synthesis, release, and reuptake of monoamine neurotransmitters, thereby altering the signaling pathways associated with mood regulation . The downstream effects of these changes could include improved mood, reduced anxiety, and enhanced cognitive function .

Result of Action

The molecular and cellular effects of the compound’s action would likely involve changes in neurotransmitter levels and neuronal signaling in the CNS. These changes could lead to improved mood and cognitive function, thereby alleviating the symptoms of depression . Approximately 50-60% of people with depression experience substantial improvement when using antidepressant medications .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(3S)-4-(2,4-dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19Cl2NO4/c1-15(2,3)22-14(21)18-11(8-13(19)20)6-9-4-5-10(16)7-12(9)17/h4-5,7,11H,6,8H2,1-3H3,(H,18,21)(H,19,20)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGGWEUIYPYFHNX-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)Cl)Cl)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1)Cl)Cl)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19Cl2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate](/img/structure/B2810047.png)

![4-[[(E)-2-cyano-3-(4-methylsulfanylphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2810048.png)

![3-((2,5-dimethylphenyl)sulfonyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2810049.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-methoxybenzoate](/img/structure/B2810054.png)

![N-Tert-butyl-3-[(2-chloropropanoylamino)methyl]benzamide](/img/structure/B2810062.png)

![2-phenoxy-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2810065.png)

![(2-Bromo-5-methoxyphenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2810067.png)

![2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-1,1-dioxothiolane-2-carboxylic acid](/img/structure/B2810068.png)